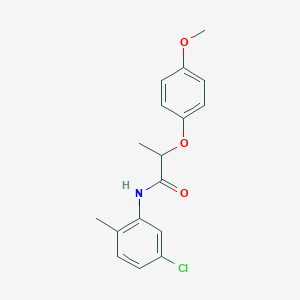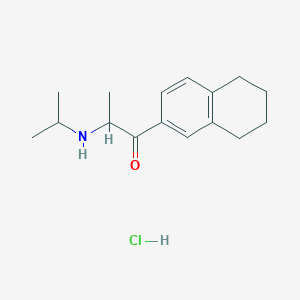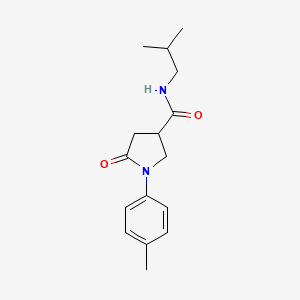![molecular formula C17H16BrN3O2S B4957589 2-bromo-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4957589.png)
2-bromo-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide is a chemical compound that falls under the category of benzamide derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and organic synthesis.
Mechanism of Action
The mechanism of action of 2-bromo-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide is not fully understood. However, it is believed that the compound inhibits the growth of cancer cells by inducing apoptosis, which is a programmed cell death process. It is also believed that the compound inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-bromo-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide has minimal toxicity and does not have any significant adverse effects on biochemical and physiological processes. However, further studies are required to determine the long-term effects of this compound on human health.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-bromo-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide is its ease of synthesis. This compound can be synthesized using simple and inexpensive reagents, making it an attractive candidate for lab experiments. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for the study of 2-bromo-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide. One potential direction is the development of new analogs of this compound with improved solubility and efficacy. Another potential direction is the study of the compound's mechanism of action and its potential applications in the treatment of other diseases. Additionally, further studies are required to determine the long-term effects of this compound on human health and its potential toxicity.
Synthesis Methods
The synthesis of 2-bromo-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide involves the reaction of 4-(propionylamino)benzenethiol with 2-bromo-N-(chlorocarbonothioyl)benzamide in the presence of a base such as potassium carbonate. The reaction takes place under mild conditions and yields the desired compound in good yield. The purity of the compound can be enhanced through recrystallization.
Scientific Research Applications
2-bromo-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide has been extensively studied for its potential applications in medicinal chemistry. This compound has shown promising results in inhibiting the growth of cancer cells and has been identified as a potential anticancer agent. Additionally, this compound has also been studied for its antibacterial and antifungal properties. It has been found to be effective against various bacterial and fungal strains, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
2-bromo-N-[[4-(propanoylamino)phenyl]carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O2S/c1-2-15(22)19-11-7-9-12(10-8-11)20-17(24)21-16(23)13-5-3-4-6-14(13)18/h3-10H,2H2,1H3,(H,19,22)(H2,20,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBCSLHYUFLVQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-{[4-(propanoylamino)phenyl]carbamothioyl}benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-({N-(2,5-dimethoxyphenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4957525.png)

![4-[(diethylamino)sulfonyl]-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4957532.png)
![1-(2-chlorobenzyl)-N-methyl-N-[3-(4-morpholinyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4957533.png)
![5-{4-[2-(2,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4957534.png)

![3-bromo-5-(2-furyl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4957541.png)
![N-(3,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide](/img/structure/B4957558.png)

![1,1'-[1,6-hexanediylbis(oxy)]bis(3-phenoxybenzene)](/img/structure/B4957576.png)


![ethyl 3-[(2,8-dimethyl-4-quinolinyl)amino]benzoate hydrochloride](/img/structure/B4957597.png)
